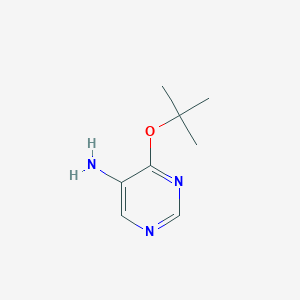

4-(tert-Butoxy)pyrimidin-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H13N3O |

|---|---|

Molekulargewicht |

167.21 g/mol |

IUPAC-Name |

4-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)12-7-6(9)4-10-5-11-7/h4-5H,9H2,1-3H3 |

InChI-Schlüssel |

KLVMQDBXVZWNIO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC1=NC=NC=C1N |

Herkunft des Produkts |

United States |

Reactivity and Chemical Transformations of 4 Tert Butoxy Pyrimidin 5 Amine

Reactivity Profile of the Aminopyrimidine Moiety

The reactivity of the aminopyrimidine moiety in 4-(tert-butoxy)pyrimidin-5-amine is characterized by the electronic properties of the pyrimidine (B1678525) ring, which is a π-deficient heterocycle. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at positions 2 and 6, which are ortho and para to the ring nitrogens. However, the presence of the electron-donating amino and tert-butoxy (B1229062) groups at positions 5 and 4, respectively, modulates this reactivity. The amino group, in particular, enhances the electron density of the ring, making it more akin to an activated aromatic system and thus more amenable to electrophilic substitution at the positions ortho and para to it, although the inherent π-deficiency of the pyrimidine ring still makes such reactions challenging compared to benzene derivatives.

The 5-amino group itself is a primary site of reactivity, capable of acting as a nucleophile in reactions such as acylation, alkylation, and diazotization. The tert-butoxy group at the 4-position exerts a significant steric and electronic influence. Electronically, it is an activating group, further increasing the electron density of the pyrimidine ring. Sterically, its bulk can hinder the approach of reagents to the adjacent 5-amino group and the 6-position of the ring.

Stereoselective Transformations

While specific stereoselective transformations involving this compound are not extensively documented, the principles of asymmetric synthesis can be applied to this scaffold. Stereoselectivity in reactions involving this molecule could be achieved through several strategies, primarily by introducing a chiral center either in a substituent attached to the pyrimidine ring or by employing a chiral catalyst or reagent that interacts with the aminopyrimidine core.

For instance, rhodium-catalyzed asymmetric allylation has been successfully applied to pyrimidines to generate chiral N-allylpyrimidine analogues with high enantioselectivity. nih.gov This type of transformation could potentially be adapted for the 5-amino group of this compound, leading to chiral amine derivatives.

Enzymatic methods also offer a powerful tool for stereoselective synthesis. Transaminases, for example, have been engineered for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov It is conceivable that a derivative of this compound could be a substrate for such an enzyme, or that the amino group could be modified in a stereoselective manner by other classes of enzymes.

The following table illustrates the potential for stereoselective synthesis in pyrimidine systems, which could be extrapolated to derivatives of this compound.

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Enantiomeric Excess (ee) |

| Asymmetric Allylation | [Rh(COD)Cl]₂ / Chiral Diphosphine | Racemic Allylic Carbonate | Chiral Pyrimidine Acyclic Nucleoside | Up to 99% |

| Asymmetric Cyclopropanation | Chiral Catalyst | N1-vinylpyrimidine | Chiral Cyclopropane | Up to 99% |

| Asymmetric Hydrogenation | Ruthenium Catalyst | 2-(pyridin-2-yl)quinoline | Chiral Tetrahydroquinoline | Excellent |

Diversification of the Pyrimidine Scaffold

The diversification of the this compound scaffold can be achieved through various synthetic strategies, targeting either the amino group or the pyrimidine ring itself. The 5-amino group serves as a versatile handle for introducing a wide array of substituents. Standard amine chemistry, such as acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones, can be employed to generate a library of N-substituted derivatives.

Furthermore, the pyrimidine ring can be functionalized through several methods. While direct electrophilic substitution on the electron-rich aminopyrimidine ring can be challenging, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds. For this to be feasible, a halogen atom would typically need to be present on the pyrimidine ring, which would require starting from a halogenated precursor to this compound.

Another approach to diversification is through the construction of fused-ring systems. For example, pyrimido[4,5-d]pyrimidines can be synthesized from 6-aminouracils, demonstrating a pathway to more complex heterocyclic systems. nih.govnih.gov

The following table summarizes some potential diversification reactions for the aminopyrimidine scaffold.

| Reaction Type | Reagent | Functional Group Targeted | Product Type |

| Acylation | Acid Chloride | 5-Amino Group | N-Acyl-5-aminopyrimidine |

| Sulfonylation | Sulfonyl Chloride | 5-Amino Group | N-Sulfonyl-5-aminopyrimidine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | 5-Amino Group | N-Alkyl-5-aminopyrimidine |

| Suzuki Coupling | Arylboronic Acid + Pd Catalyst | Halogenated Pyrimidine Ring | Aryl-substituted Pyrimidine |

| Buchwald-Hartwig Amination | Amine + Pd Catalyst | Halogenated Pyrimidine Ring | Amino-substituted Pyrimidine |

Ring Transformations and Rearrangement Processes

The pyrimidine ring, while aromatic, is not inert and can undergo ring-opening and rearrangement reactions under certain conditions. These transformations can be a powerful tool for accessing different heterocyclic scaffolds from a pyrimidine precursor.

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. This typically involves the reaction of an N-alkylated iminopyrimidine with a nucleophile, leading to a ring-opening and subsequent recyclization to form a new pyrimidine derivative where the exocyclic nitrogen and an adjacent ring nitrogen have switched places. While this compound itself would not directly undergo a classical Dimroth rearrangement, derivatives where a ring nitrogen is alkylated could potentially undergo such a transformation.

Pyrimidine rings can also be opened by strong nucleophiles or under harsh acidic or basic conditions. researchgate.netacs.org The presence of electron-withdrawing groups on the ring can facilitate this process. For this compound, the electron-donating nature of the substituents would likely make the ring more stable towards cleavage. However, specific reagents or reaction conditions could still promote ring-opening, leading to acyclic intermediates that could then be recyclized to form different heterocyclic systems. For example, a deconstruction-reconstruction strategy for pyrimidine diversification has been reported, proceeding through the addition of a nucleophile, ring-opening, fragmentation, and ring-closing. rsc.org

Mechanistic Studies in the Chemistry of 4 Tert Butoxy Pyrimidin 5 Amine and Analogues

Elucidation of Reaction Pathways

The chemical transformations of 4-(tert-butoxy)pyrimidin-5-amine and related pyrimidine (B1678525) derivatives proceed through several key mechanistic pathways. These include addition-elimination sequences, amination reactions with unique mechanisms, and formylation reactions under Vilsmeier conditions.

Addition-Elimination Mechanisms

Addition-elimination reactions are a cornerstone of pyrimidine chemistry. These multi-step processes involve the initial addition of a nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of a leaving group to restore aromaticity. chemistrysteps.com

A prominent example is the Michael addition , a type of conjugate addition, where a nucleophile adds to an α,β-unsaturated carbonyl system. wikipedia.org In the context of pyrimidine synthesis, this can involve the reaction of a Michael donor, such as a barbituric acid derivative, with a Michael acceptor, like a nitroalkene, in the presence of a base. researchgate.net This 1,4-addition strategy is an efficient method for constructing substituted pyrimidine derivatives. researchgate.net

The sequence often proceeds through an aza-Michael addition , followed by intramolecular cyclization and subsequent elimination of a small molecule like water or a halide (dehydrohalogenation/dehydration). organic-chemistry.org For instance, the synthesis of trifluoromethylated pyrimidines from bromoenones and amidines follows such a cascade, highlighting the importance of the trifluoromethyl group for achieving high selectivity and yields under mild conditions. organic-chemistry.org

Furthermore, cascade reactions involving inverse electron-demand hetero-Diels–Alder reactions, followed by retro-Diels–Alder reactions and water elimination, have been utilized in the synthesis of substituted pyrimidines. mdpi.com

Amination Mechanisms

The amination of pyrimidines can proceed through several intriguing mechanisms, most notably the SN(ANRORC) mechanism and, in some cases, a hetaryne mechanism.

The SN(ANRORC) mechanism , which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure, is a significant pathway in the amination of certain pyrimidine derivatives. wikipedia.org This mechanism is particularly relevant in reactions with strong nucleophiles like metal amides. wikipedia.orgresearchgate.net It involves the initial addition of the nucleophile to the pyrimidine ring, leading to the opening of the heterocyclic ring. Subsequently, the ring closes in a different manner to yield the aminated product. wikipedia.orgresearchgate.net Isotopic labeling studies have been instrumental in confirming the occurrence of this pathway, demonstrating that an internal ring nitrogen atom can be displaced to an external amino group. wikipedia.org The accessibility of the initial attack site (e.g., C-2 or C-6) and the nature of substituents on the ring can influence the extent to which the SN(ANRORC) mechanism operates. researchgate.netknu.ua

The hetaryne mechanism , involving a highly reactive hetaryne intermediate, has also been proposed in some pyrimidine amination reactions. However, careful mechanistic studies, including isotopic labeling, have sometimes led to the revision of this initial hypothesis in favor of the SN(ANRORC) mechanism. researchgate.net For instance, the cine-substitution of 5-bromo-4-tert-butylpyrimidine was initially thought to proceed via a hetaryne intermediate, but later evidence pointed towards a significant contribution from the SN(ANRORC) mechanism. researchgate.net

Vilsmeier Amidination and Imination Reactions

The Vilsmeier-Haack reaction, traditionally used for formylation, can also be applied to pyrimidine systems to introduce other functionalities. In the context of pyrimidine synthesis, Vilsmeier reagents can facilitate a one-pot synthesis of pyrimidin-4(3H)-ones from 3-aminopropenamides. nih.gov The proposed mechanism involves a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization. nih.govnih.gov

Vilsmeier-type formylation of pyrido[2,3-d]pyrimidine-2,4-diones has also been demonstrated, leading to the corresponding pyrimidine-5-carbaldehydes. thieme-connect.deresearchgate.net At higher temperatures, this reaction can also lead to the replacement of oxygen functions with chloro substituents. thieme-connect.de

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In pyrimidine chemistry, several key intermediates have been proposed and, in some cases, isolated.

One of the most well-studied intermediates is the Meisenheimer complex , a resonance-stabilized carbanion formed during nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.com This intermediate is generated by the addition of a nucleophile to the aromatic ring. chemistrysteps.com In the context of pyrimidine amination, the stability of the corresponding para-quinoid or ortho-quinoid Meisenheimer intermediate can dictate the regioselectivity of the reaction. acs.org

In the SN(ANRORC) mechanism, an open-chain intermediate is a crucial species. For example, in the reaction of 4a with a nucleophile, a 6-amino-1-methyl-1,6-dihydropyrimidine is formed, which then undergoes ring opening to an intermediate that subsequently recyclizes. wur.nl

Computational studies have also been employed to investigate reaction intermediates. For instance, quantum chemical calculations have been used to study the intermediates in the reaction between a pyrimidine, triflic anhydride (B1165640) (Tf₂O), and an aniline (B41778), providing insights into the relative Gibbs energies of the intermediates. nih.gov

Influence of Substituents and Reaction Conditions on Mechanism and Regioselectivity

The outcome of reactions involving pyrimidine derivatives is highly sensitive to the nature of substituents on the pyrimidine ring and the specific reaction conditions employed.

Substituent Effects:

The electronic properties of substituents play a critical role in directing the course of a reaction. Electron-withdrawing groups on the pyrimidine ring generally enhance its susceptibility to nucleophilic attack. researchgate.netnih.gov For example, an electron-withdrawing substituent at the C-5 position of 2,4-dichloropyrimidines typically directs nucleophilic substitution to the C-4 position. nih.gov Conversely, the presence of an additional methyl group at the C-5 position of a pyrimidine did not significantly affect its reactivity in a particular skeletal editing reaction. chinesechemsoc.org

The steric hindrance of substituents can also be a determining factor. Large substituents at the C-2 position can hinder the initial addition of a nucleophile, which is the first step in the SN(ANRORC) mechanism. knu.ua

The nature of the leaving group is also crucial. In the amination of 6-halopyrimidines, the extent of the SN(ANRORC) mechanism varies with the halogen, with fluoro and chloro derivatives favoring this pathway more than the iodo derivative. knu.ua

Reaction Conditions:

Reaction conditions such as temperature, solvent, and the nature of the base or catalyst can significantly influence both the reaction mechanism and the regioselectivity of the products.

In the amination of 4-substituted 6-halogenopyrimidines, the extent of the SN(ANRORC) process can be dependent on the reaction temperature. researchgate.net

The choice of nucleophile and base is also critical. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, aliphatic secondary amines in the presence of LiHMDS and a palladium catalyst favor substitution at the C-4 position. acs.org In contrast, using tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines can lead to excellent C-2 selectivity. nih.gov

The following table summarizes the influence of substituents on the regioselectivity of amination in dichloropyrimidines:

| Starting Material | Nucleophile | Conditions | Major Product | Reference |

| 2,4-Dichloro-6-phenylpyrimidine | N-Methylpiperazine | - | C-4 substituted | researchgate.net |

| 5-Substituted-2,4-dichloropyrimidines | Tertiary amines | - | C-2 substituted | nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | LiHMDS, Pd catalyst | C-4 substituted | acs.org |

This interplay between electronic and steric effects of substituents, along with carefully chosen reaction conditions, allows for the regioselective synthesis of a wide array of pyrimidine derivatives. acs.orgresearchgate.netresearchgate.net

Role As a Building Block in Complex Molecule Synthesis

Integration into Fused Heterocyclic Systems

The pyrimidine (B1678525) core of 4-(tert-butoxy)pyrimidin-5-amine serves as a foundational element for the synthesis of various fused heterocyclic systems. A notable application is in the preparation of substituted pyrazolo[3,4-d]pyrimidines, a class of compounds recognized for their activity as protein kinase inhibitors.

In a documented multi-step synthesis, this compound is the starting point for creating a complex pyrazolo[3,4-d]pyrimidine derivative. The synthesis begins with the modification of the 5-amino group. The initial amine is first converted into a halide, which is then displaced to introduce a side chain. Subsequent steps involve the deprotection of the tert-butoxy (B1229062) group to reveal a hydroxyl group, which is then converted to a chloride. This chloride is subsequently displaced by a hydrazine derivative. The final key step involves an intramolecular cyclization reaction, where the introduced hydrazine moiety reacts with another part of the molecule to form the fused pyrazole ring, yielding the final pyrazolo[3,4-d]pyrimidine structure. This strategic use of this compound highlights its utility in building the pyrimidine portion of this important fused heterocyclic system.

Precursor for Advanced Organic Building Blocks

The unique combination of a reactive amine and a bulky, cleavable tert-butoxy group makes this compound an excellent precursor for more elaborate building blocks, particularly in the field of medicinal chemistry. Its utility is prominently demonstrated in the synthesis of potent protein kinase inhibitors.

The synthesis of these advanced molecules begins with the transformation of the 5-amino group of this compound into a more complex side chain. This is often achieved through a series of reactions such as diazotization followed by halogenation (e.g., the Sandmeyer reaction) to introduce a reactive handle. This new handle allows for the attachment of various other molecular fragments through coupling reactions. For instance, a bromo-substituted intermediate, derived from this compound, can undergo a Suzuki coupling reaction to introduce an aryl or heteroaryl group. The tert-butoxy group serves as a protecting group for the 4-position of the pyrimidine ring throughout these transformations, preventing unwanted side reactions. It can be selectively removed later in the synthetic sequence to allow for further functionalization.

An example of this is the conversion of this compound to a 5-bromo-4-(tert-butoxy)pyrimidine intermediate. This intermediate is then used in a subsequent coupling reaction to attach a desired R-group at the 5-position, creating a more complex and functionalized pyrimidine building block.

Table 1: Transformation of this compound to a Key Intermediate

| Step | Reagent(s) | Product | Purpose |

|---|---|---|---|

| 1 | t-BuONO, CuBr2 | 5-Bromo-4-(tert-butoxy)pyrimidine | Conversion of the amino group to a reactive bromo group. |

Synthetic Utility in Multi-Step Sequences

The strategic placement of functional groups in this compound allows for its effective use in lengthy, multi-step synthetic sequences aimed at producing complex target molecules like kinase inhibitors. The tert-butoxy group acts as a stable protecting group that can endure various reaction conditions before its strategic removal, while the amino group provides a starting point for building complexity.

A representative multi-step synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor illustrates this utility. The sequence begins with this compound and proceeds through several key transformations:

Initial Functionalization : The 5-amino group is converted to a 5-bromo group.

Carbon-Carbon Bond Formation : A Suzuki coupling reaction is employed to attach a substituted phenyl ring at the 5-position.

Deprotection : The tert-butoxy group is removed using an acid, such as trifluoroacetic acid (TFA), to yield a hydroxyl group at the 4-position.

Activation : The newly formed hydroxyl group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3).

Introduction of the Pyrazole Precursor : The 4-chloro group is displaced by a substituted hydrazine, which will ultimately form the pyrazole ring.

Final Cyclization : The molecule is heated to induce an intramolecular cyclization, forming the fused pyrazolo[3,4-d]pyrimidine core.

This sequence demonstrates how this compound serves as a robust starting platform, with each of its functional groups playing a distinct and critical role at different stages of the synthesis.

Table 2: Exemplary Multi-Step Synthesis from this compound

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | t-BuONO, CuBr2 | 5-Bromo-4-(tert-butoxy)pyrimidine |

| 2 | 5-Bromo-4-(tert-butoxy)pyrimidine | 2-fluoro-4-(methoxycarbonyl)phenylboronic acid, Pd(PPh3)4, Na2CO3 | Methyl 4-(4-(tert-butoxy)pyrimidin-5-yl)-3-fluorobenzoate |

| 3 | Methyl 4-(4-(tert-butoxy)pyrimidin-5-yl)-3-fluorobenzoate | Trifluoroacetic acid | Methyl 3-fluoro-4-(4-hydroxypyrimidin-5-yl)benzoate |

| 4 | Methyl 3-fluoro-4-(4-hydroxypyrimidin-5-yl)benzoate | POCl3 | Methyl 4-(4-chloropyrimidin-5-yl)-3-fluorobenzoate |

| 5 | Methyl 4-(4-chloropyrimidin-5-yl)-3-fluorobenzoate | 1-(1-methyl-1H-pyrazol-4-yl)hydrazine | Methyl 4-(4-(2-(1-methyl-1H-pyrazol-4-yl)hydrazinyl)pyrimidin-5-yl)-3-fluorobenzoate |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(tert-Butoxy)pyrimidin-5-amine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) ring and the aliphatic protons of the tert-butoxy (B1229062) group. The chemical shifts are influenced by the electron-donating amino group and the bulky tert-butoxy group. The amino (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The spectrum would show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butoxy group, as well as distinct resonances for the carbon atoms of the pyrimidine ring. The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C2-H | 8.0-8.5 (s) | 145-155 |

| Pyrimidine C6-H | 7.5-8.0 (s) | 135-145 |

| NH₂ | 3.0-5.0 (br s) | - |

| -OC(CH₃)₃ | - | 75-85 |

| -OC(CH₃)₃ | 1.3-1.6 (s) | 25-30 |

| Pyrimidine C4 | - | 160-170 |

| Pyrimidine C5 | - | 120-130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS and LC-MS: In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to confirm the purity of the compound and to obtain its mass spectrum.

HRMS: High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₃N₃O), the calculated exact mass would be compared with the experimentally determined value to confirm its composition.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Result |

| MS (m/z) | [M]⁺ corresponding to the molecular weight |

| HRMS | Calculated vs. Found exact mass to confirm C₈H₁₃N₃O |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether linkage, and the C-H bonds of the aliphatic and aromatic moieties, as well as the vibrations of the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=N and C=C stretch (pyrimidine ring) | 1500-1600 |

| N-H bend (primary amine) | 1590-1650 |

| C-O stretch (ether) | 1000-1300 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₈H₁₃N₃O) to verify the empirical formula and the purity of the sample.

Table 4: Theoretical Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 57.46 |

| Hydrogen (H) | 7.84 |

| Nitrogen (N) | 25.13 |

| Oxygen (O) | 9.57 |

Theoretical and Computational Studies of 4 Tert Butoxy Pyrimidin 5 Amine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure and properties of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and predict a range of properties. nih.govtandfonline.comresearchgate.net

These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. nih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energies of these orbitals and the resulting HOMO-LUMO gap are crucial in understanding the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap generally indicates higher reactivity. researchgate.net

Other properties derived from DFT calculations include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net Additionally, Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and intramolecular interactions. researchgate.net Thermodynamic properties at different temperatures can also be computed, providing further insight into the molecule's stability and behavior. nih.gov

Table 1: Key Parameters Obtained from DFT Calculations for Pyrimidine Analogues

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths and angles. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Correlates with experimental IR and Raman spectra for structural validation. nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies regions prone to electrophilic or nucleophilic attack. researchgate.net |

| NBO Analysis | Analysis of the electron density in terms of localized bonds and lone pairs. | Reveals details about hyperconjugative interactions and charge delocalization. researchgate.net |

This table is a generalized representation of data typically obtained from DFT studies on pyrimidine derivatives.

Molecular Docking Studies for Understanding Molecular Interactions (focused on mechanistic insight)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of 4-(tert-Butoxy)pyrimidin-5-amine and its analogues, molecular docking provides mechanistic insights into how these molecules might interact with biological targets, such as enzymes or receptors. nih.govnih.gov

The process involves placing the ligand (the small molecule) into the binding site of the protein (the receptor) and evaluating the binding affinity using a scoring function. This allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com For instance, studies on pyrimidine derivatives have used docking to understand their inhibitory activity against targets like cyclin-dependent kinases (CDKs) and the Bcl-2 protein. nih.govmdpi.com

By visualizing the docked poses, scientists can understand the structure-activity relationship (SAR), which explains how the chemical structure of a molecule relates to its biological activity. nih.gov This information is invaluable for designing more potent and selective inhibitors. For example, identifying specific amino acid residues in the binding pocket that form crucial interactions with the ligand can guide modifications to the ligand's structure to enhance these interactions. mdpi.com The initial conformation for docking is often obtained from energy minimization calculations using force fields like the Tripos force field. nih.gov

Computational Analysis of Reactivity and Electronic Structure

The reactivity and electronic structure of this compound and its analogues can be comprehensively analyzed using computational methods, primarily based on DFT. nih.govresearchgate.net These analyses provide a deeper understanding of the molecule's chemical behavior.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are key to this analysis. researchgate.net These descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These global descriptors provide a general overview of the molecule's reactivity. researchgate.net However, to understand site-specific reactivity, local reactivity descriptors are employed. The Fukui function is a prominent local descriptor that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

The electronic structure is further elucidated through the analysis of the molecular electrostatic potential (MEP) and electron localization function (ELF). nih.govresearchgate.net The MEP map visually represents the regions of positive and negative electrostatic potential, highlighting the sites prone to electrophilic (negative regions) and nucleophilic (positive regions) attack. researchgate.net The ELF provides insight into the nature of chemical bonds and the localization of electrons, helping to understand bonding patterns and aromaticity. researchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Indicates the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures the resistance to charge transfer. |

| Chemical Softness (S) | S = 1/η | The inverse of hardness, related to polarizability. |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ is the electronic chemical potential) | Quantifies the electrophilic nature of a molecule. |

This table presents the conceptual formulas for global reactivity descriptors as used in computational chemistry.

Prediction of Reaction Pathways and Intermediates

Computational chemistry plays a crucial role in predicting reaction pathways and identifying transient intermediates that may be difficult to observe experimentally. For complex reactions involving substituted pyrimidines, theoretical calculations can map out the potential energy surface, revealing the most likely reaction mechanisms.

By calculating the energies of reactants, transition states, and products, chemists can determine the activation energies for different possible pathways. The pathway with the lowest activation energy is generally the most favorable. For example, in multi-component reactions that form pyrimidine rings, computational studies can help elucidate the sequence of bond-forming events. mdpi.com

A plausible reaction mechanism can be proposed based on these calculations. For instance, the formation of a pyrimidine ring might proceed through a series of steps including nucleophilic addition, cyclization, and subsequent aromatization. mdpi.com Computational methods can model each of these steps, identifying the structures of the intermediates and the transition states that connect them. This provides a detailed, step-by-step understanding of the reaction mechanism, which can be invaluable for optimizing reaction conditions and designing new synthetic routes.

Q & A

Q. What are the key physicochemical properties of 4-(tert-Butoxy)pyrimidin-5-amine, and how do they influence experimental design?

Answer: The compound has a molecular formula C₉H₁₃N₃O and a molecular weight of 151.21 g/mol . Its tert-butoxy group introduces steric bulk, which may reduce solubility in polar solvents but enhance stability against nucleophilic attack. Researchers should prioritize solvents like DCM or THF for reactions and use techniques such as reverse-phase HPLC for purification. Thermogravimetric analysis (TGA) is recommended to assess thermal stability, as tert-butoxy groups can decompose under acidic or high-temperature conditions .

Q. What synthetic routes are reported for this compound, and what are their advantages?

Answer: The tert-butoxy group is typically introduced via nucleophilic substitution or protective group strategies. One method involves reacting 5-aminopyrimidine derivatives with tert-butyl halides in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF . Alternative routes include using tert-butoxycarbonyl (Boc) intermediates, followed by deprotection under mild acidic conditions . Multi-step protocols, such as those used for structurally similar pyrimidines, often employ palladium-catalyzed cross-coupling for regioselective functionalization .

Q. How can the structure and purity of this compound be validated?

Answer: Key characterization methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., tert-butoxy protons at δ ~1.3 ppm as a singlet) .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogous pyrimidine derivatives .

- LC-MS : To assess purity (>95%) and detect byproducts from incomplete substitution or Boc deprotection .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of this compound, and how can they be addressed?

Answer: The tert-butoxy group at the 4-position directs electrophilic substitution to the 2- or 6-positions of the pyrimidine ring. However, steric hindrance may limit reactivity. Strategies include:

- Directed ortho-metalation : Using lithium bases to activate specific positions .

- Protecting group strategies : Temporarily masking the amine at the 5-position with Boc or acetyl groups to enable selective functionalization .

- Computational modeling : Tools like DFT can predict reactivity patterns and optimize reaction conditions .

Q. What biochemical pathways or enzyme interactions are hypothesized for this compound?

Answer: Structurally similar pyrimidines, such as 4-amino-5-methylpyrimidine, act as precursors in thiamine biosynthesis or inhibit enzymes like hydroxymethylpyrimidine kinase . For this compound, researchers should screen against kinase or dehydrogenase targets using in vitro assays (e.g., fluorescence-based enzymatic inhibition). Molecular docking studies can identify potential binding pockets influenced by the tert-butoxy group’s hydrophobicity .

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

Answer:

- Reactivity prediction : Tools like PISTACHIO and BKMS_METABOLIC databases model degradation pathways and metabolic stability .

- Solubility/stability simulations : COSMO-RS predicts solubility in solvents, while molecular dynamics assess hydrolytic stability of the tert-butoxy group .

- Regioselectivity maps : Machine learning algorithms (e.g., SchNet) trained on pyrimidine reaction datasets guide functionalization strategies .

Q. What in vitro or in vivo models are suitable for evaluating biological activity?

Answer:

- Anticancer activity : Use the MTT assay on cancer cell lines (e.g., HeLa or MCF-7) and compare to structurally related thiazol-2-amine derivatives with IC₅₀ values <10 µM .

- Antimicrobial screening : Follow protocols for pyrazole-5-amine derivatives, testing against Gram-positive bacteria (e.g., S. aureus) at concentrations of 50–100 µg/mL .

- Toxicity profiling : Zebrafish embryo models assess developmental toxicity, leveraging the compound’s moderate logP (~2.5) for bioavailability studies .

Q. How does the tert-butoxy group influence stability under acidic, basic, or oxidative conditions?

Answer: The tert-butoxy group is stable under basic conditions but hydrolyzes in strong acids (e.g., HCl >1M) to form 4-hydroxypyrimidin-5-amine. Oxidative stability can be tested via H₂O₂ exposure, with LC-MS monitoring degradation. Storage recommendations:

- Short-term : -20°C in anhydrous DMSO.

- Long-term : Under nitrogen in amber vials to prevent photodegradation .

Data Contradictions and Resolution

- Synthesis yields : Solvent-free methods (e.g., Pest Manag. Sci. 2014) report higher yields (~80%) compared to multi-step routes (~50%) . Resolution: Optimize solvent-free conditions for scale-up.

- Biological activity : Some pyrimidines show antimicrobial activity, while others (e.g., thiazol-2-amines) prioritize anticancer effects . Resolution: Conduct parallel screening to identify primary applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.